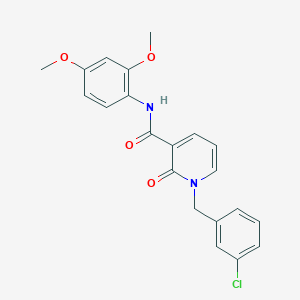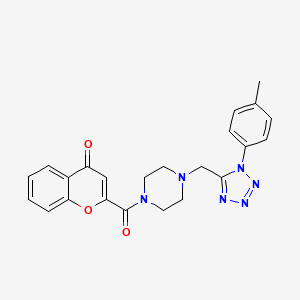
2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a p-tolyl group, a tetrazol group, a piperazine group, and a chromen-4-one group. The p-tolyl group is a type of aryl group derived from toluene . The tetrazol group is a five-membered ring containing four nitrogen atoms and one carbon atom. The piperazine group is a six-membered ring containing two nitrogen atoms. The chromen-4-one group is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring with a carbonyl group at the 4-position.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the p-tolyl group could be introduced via a Williamson etherification or a C-C coupling reaction . The exact synthesis would depend on the desired isomer and the available starting materials.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the p-tolyl group could make the compound nonpolar and hydrophobic .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
This compound is part of a broader class of chemicals that have been synthesized and evaluated for their potential biological activities. For instance, compounds with a similar structure have been synthesized through multi-component one-pot synthesis methods under mild conditions, evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities, and shown to exhibit significant anti-proliferative activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017). These findings underscore the potential of such compounds in the development of new anticancer therapies.
Antimicrobial Activities
Research has also explored the antimicrobial potential of compounds with chromene and piperazine components. Novel series of thiazolidinone derivatives, for example, have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains (Patel, Kumari, & Patel, 2012). These studies indicate that compounds with piperazine and chromene moieties could serve as valuable leads in the search for new antimicrobial agents.
Chemical Synthesis and Material Science Applications
Beyond biological activities, the synthesis and chemical properties of such compounds have implications for material science. Piperazines are privileged scaffolds in medicinal chemistry, with recent studies disclosing visible-light-promoted decarboxylative annulation protocols to access various piperazine derivatives under mild conditions. This highlights the compound's relevance in synthesizing materials with potential pharmaceutical applications (Gueret, Pelinski, Bousquet, Sauthier, Ferey, & Bigot, 2020).
Environmental and Green Chemistry
Some research has focused on the environmental applications of piperazine compounds, particularly in carbon dioxide capture technologies. Concentrated aqueous piperazine solutions have shown resistance to thermal degradation and oxidation, suggesting their utility in CO2 capture processes due to their enhanced thermal stability compared to other amines (Freeman, Davis, & Rochelle, 2010).
Propriétés
IUPAC Name |
2-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-16-6-8-17(9-7-16)29-22(24-25-26-29)15-27-10-12-28(13-11-27)23(31)21-14-19(30)18-4-2-3-5-20(18)32-21/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIPNWBDHAUHGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)
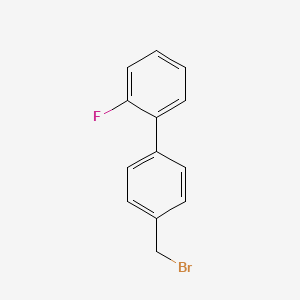
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2406572.png)
![2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B2406573.png)
![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2406579.png)
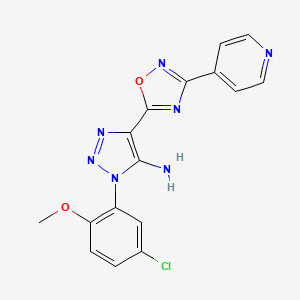
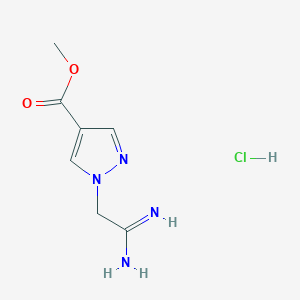
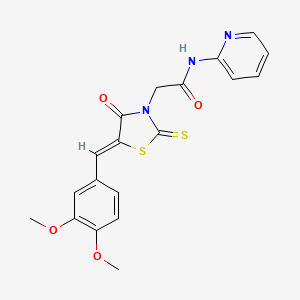
![N-(4-acetylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406589.png)
![2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2406590.png)
